

# Peforelin's Efficacy on Weaning-to-Estrus Interval: A Comparative Analysis

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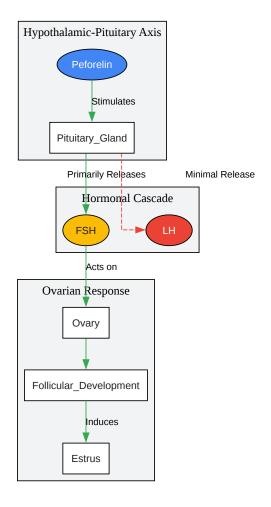


The weaning-to-estrus interval (WEI) is a critical determinant of reproductive efficiency and economic viability in commercial swine operations.[1] A prolonged WEI can negatively impact farrowing schedules and overall herd productivity. Hormonal interventions are frequently employed to optimize and synchronize the return to estrus in sows post-weaning. This guide provides a comprehensive comparison of **Peforelin**, a synthetic gonadotropin-releasing hormone (GnRH) analogue, with other alternatives, supported by experimental data and detailed protocols for researchers and drug development professionals.

#### **Peforelin's Mechanism of Action**

**Peforelin** is a synthetic analogue of lamprey GnRH-III (I-GnRH-III).[1] In mature sows, the reproductive cycle is regulated by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases GnRH, which in turn stimulates the anterior pituitary to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1][2] FSH is crucial for follicular growth and maturation, while LH triggers ovulation.[1] **Peforelin** distinguishes itself by selectively stimulating the release of FSH with minimal effect on LH. This targeted action promotes the development of ovarian follicles, leading to a more synchronized and predictable onset of estrus.[1][3]





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Figure 1: Peforelin's Signaling Pathway

# **Comparative Performance Data**

Clinical studies have evaluated the impact of **Peforelin** on various reproductive parameters in gilts and sows of different parities. The data consistently shows that while **Peforelin** may not always significantly shorten the weaning-to-estrus interval, it often improves the estrus rate (ER), pregnancy rate (PR), and farrowing efficiency.

## Table 1: Peforelin vs. Control in Sows



Parameter	Peforelin Group	Control Group	Key Findings	Reference
Weaning-to- Estrus Interval (WEI)	No significant difference	No significant difference WEI was similar across all groups in the study.		[1]
Estrus Rate (ER) within 7 days	93.2%	87.2%	ER was significantly higher in the Peforelin-treated group (P = 0.0119).	[2]
Estrus Rate (ER) - Multiparous Sows	90.0%	78.5%	ER in Peforelin- treated gilts was significantly higher (p ≤ 0.05).	[1]
Estrus Rate (ER) - Primiparous Sows	81.66%	90.0%	An opposite trend was observed in primiparous sows, with fewer showing estrus in the Peforelin group.	[1]
Pregnancy Rate (PR)	Significantly higher in gilts and multiparous sows	Lower compared to treated groups	PR was significantly higher (p ≤ 0.05) in Peforelin- treated gilts and multiparous sows.	[1]
Return Rate (RR)	Lower	Higher	The return to estrus rate was lower in Peforelin-treated	[1]



			groups, especially in multiparous sows.	
Farrowing Efficiency Index (FEI)	Significantly better	Lower	FEI was significantly improved in the Peforelin group (P = 0.0078).	[2]
Total Born Piglets (TBP)	No significant difference	No significant difference	Peforelin treatment did not result in statistically significant changes in litter size.	[1][2]

Table 2: Peforelin vs. Alternative Hormonal Treatments



Treatment	Weaning-to- Estrus Interval (WEI)	Estrus Rate (ER)	Total Born Piglets (TB)	Key Findings	Reference
Peforelin (Maprelin)	No significant difference from control	95% (Pluriparous Sows)	13.6 (Gilts)	Significantly higher ER in pluriparous sows compared to control.	[4]
eCG (Folligon)	No significant difference from control	91% (Pluriparous Sows)	15.4 (Gilts)	Higher total born numbers in gilts (P = 0.02).	[4]
Saline (Control)	-	90% (Pluriparous Sows)	14.9 (Gilts)	Served as the baseline for comparison.	[4]
Buserelin (GnRH analogue)	-	Comparable to Gonadorelin	Higher Piglet Index	Showed a significant benefit in enhancing the piglet index (p < 0.05).	[5]
Gonadorelin (GnRH analogue)	-	Comparable to Buserelin	Lower Piglet Index	-	[5]
Altrenogest ("Skip-a- heat")	Delayed return to estrus	Effective synchronizati on	Increased number of fetuses	Delaying breeding to the second post-weaning estrus can improve sow productivity.	[6]



## **Experimental Protocols**

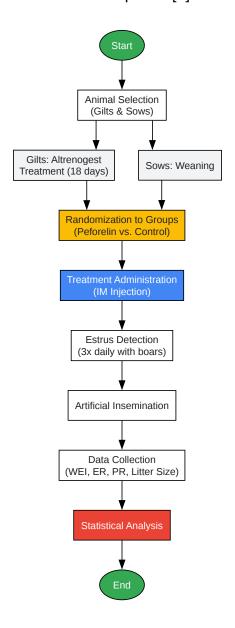
Standardized protocols are essential for the accurate evaluation of reproductive hormones. Below is a typical workflow for a study investigating **Peforelin**'s effect on the weaning-to-estrus interval.

### **Detailed Methodology**

- Animal Selection: Sows (primiparous and multiparous) and gilts are selected from a commercial herd. Animals with any clinical symptoms or reproductive disorders are excluded. Gilts are typically synchronized using an oral progestogen like altrenogest for 18 days prior to the trial.[1][2]
- Randomization and Treatment: Animals are randomly allocated to a treatment group (**Peforelin**) or a control group (e.g., saline solution).[2][4]
  - Sows: Receive a single intramuscular injection of **Peforelin** (e.g., 37.5 μg for primiparous,
     150 μg for multiparous) 24 hours post-weaning.[1]
  - Gilts: Receive a single intramuscular injection of **Peforelin** 48 hours after the last altrenogest treatment.[1][2]
- Estrus Detection: Starting from the first day post-weaning (for sows) or 72 hours postaltrenogest (for gilts), estrus detection is performed multiple times daily (e.g., three times a day).[1] This is done through the "standing response" test in the presence of teaser boars.
- Artificial Insemination (AI): Sows exhibiting estrus are inseminated according to a standardized farm protocol. For example, sows in estrus on day 4 post-weaning are bred 24 hours later, while those in estrus on day 6 are inseminated immediately. A second AI may be performed if the sow is still in estrus 12 hours after the first.[1]
- Data Collection: The following parameters are meticulously recorded for each animal:
  - Weaning-to-Estrus Interval (WEI)
  - Estrus Rate (ER)
  - Pregnancy Rate (PR)



- Farrowing Rate (FR)
- Litter size (total born, live born, stillborn)[4]
- Hormonal and Follicular Analysis (Optional): For more in-depth studies, blood samples can be taken to measure FSH and progesterone concentrations.[4] Ultrasound can be used to measure ovarian follicle sizes at different time points.[4]



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Figure 2: Experimental Workflow Diagram

# Conclusion







**Peforelin** presents a valuable tool for enhancing reproductive performance in swine herds. While its effect on shortening the weaning-to-estrus interval is not consistently significant, its primary benefit lies in improving the estrus and pregnancy rates, particularly in gilts and multiparous sows.[1][7] The selective stimulation of FSH to promote follicular development is a key feature of its mechanism.[3] When compared to alternatives, **Peforelin** demonstrates competitive efficacy, although other treatments like eCG may offer advantages in specific areas such as increasing the number of total born piglets in gilts.[4] The choice of hormonal intervention should be based on specific herd management goals, sow parity structure, and economic considerations. The provided data and protocols offer a solid foundation for researchers to design further studies to validate and expand upon these findings.

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